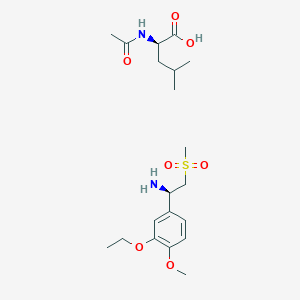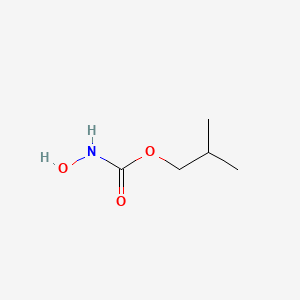
Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate
Vue d'ensemble
Description
Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate is a chemical compound with the molecular formula C11H11NO4 . It has a molecular weight of 221.21 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate is 1S/C11H11NO4/c1-2-16-11(15)10(14)7-9(13)8-5-3-4-6-12-8/h3-6H,2,7H2,1H3 . The compound’s structure includes a pyridinyl group attached to a butanoate group, which contains two carbonyl groups .Physical And Chemical Properties Analysis
Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate is a solid compound . It has a molecular weight of 221.21 g/mol . The compound has a melting point range of 70 - 72°C . It has a computed XLogP3-AA value of 1.1, indicating its partition coefficient between octanol and water . The compound has a topological polar surface area of 73.3 Ų .Applications De Recherche Scientifique
Synthesis and Fluorescence Properties : Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate has been used in synthesizing new compounds with potential biological activity, such as ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo [5,4-b] pyridin-2-yl) butanoate. These compounds exhibit unique fluorescence properties and have been studied for their solvatochromism, showing different emission spectra in ethanol and n-hexane solutions. Their properties were investigated using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods (Krzyżak et al., 2015).
Enzymatic Activity Enhancement : Ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate has been prepared and shown to enhance the reactivity of cellobiase, an enzyme. This demonstrates its potential in enzymatic activity modification and related research applications (Abd & Awas, 2008).
Phosphine-Catalyzed Annulation : This compound has been employed in the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates via a phosphine-catalyzed [4 + 2] annulation process. These adducts exhibit complete regioselectivity and high yields, highlighting its use in advanced synthesis techniques (Zhu, Lan, & Kwon, 2003).
Antimycobacterial Agent Synthesis : Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate derivatives have been synthesized and tested for their antimycobacterial properties. Certain derivatives showed significant inhibitory concentration against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Raju et al., 2010).
Crystallography Studies : The compound has been studied in crystallography, as seen in the title compound, C34H41N7O5·4H2O, where its structural properties were extensively examined. This kind of research is essential for understanding the physical and chemical properties of new compounds (Liu et al., 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations for storage under inert gas at 4°C .
Propriétés
IUPAC Name |
ethyl 2,4-dioxo-4-pyridin-4-ylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(15)10(14)7-9(13)8-3-5-12-6-4-8/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFLDEGXNRXHSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101293306 | |
| Record name | Ethyl α,γ-dioxo-4-pyridinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate | |
CAS RN |
60943-41-1 | |
| Record name | Ethyl α,γ-dioxo-4-pyridinebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60943-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl α,γ-dioxo-4-pyridinebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101293306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one](/img/structure/B3146824.png)


![Methyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B3146838.png)

